molecular formula C17H17BrO2 B12580657 1-(Benzyloxy)-4-(3-bromoprop-1-en-1-yl)-2-methoxybenzene CAS No. 438581-67-0

1-(Benzyloxy)-4-(3-bromoprop-1-en-1-yl)-2-methoxybenzene

Katalognummer: B12580657
CAS-Nummer: 438581-67-0
Molekulargewicht: 333.2 g/mol
InChI-Schlüssel: YDDMHOFFWCOJMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzyloxy)-4-(3-bromoprop-1-en-1-yl)-2-methoxybenzene is an organic compound with a complex structure that includes a benzene ring substituted with benzyloxy, bromopropenyl, and methoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-4-(3-bromoprop-1-en-1-yl)-2-methoxybenzene typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of solvents like hexane and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Benzyloxy)-4-(3-bromoprop-1-en-1-yl)-2-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent choice, and reaction time are critical to achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents on the benzene ring .

Wissenschaftliche Forschungsanwendungen

1-(Benzyloxy)-4-(3-bromoprop-1-en-1-yl)-2-methoxybenzene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Benzyloxy)-4-(3-bromoprop-1-en-1-yl)-2-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(Benzyloxy)-4-(3-bromoprop-1-en-1-yl)-2-methoxybenzene is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity.

Eigenschaften

CAS-Nummer

438581-67-0

Molekularformel

C17H17BrO2

Molekulargewicht

333.2 g/mol

IUPAC-Name

4-(3-bromoprop-1-enyl)-2-methoxy-1-phenylmethoxybenzene

InChI

InChI=1S/C17H17BrO2/c1-19-17-12-14(8-5-11-18)9-10-16(17)20-13-15-6-3-2-4-7-15/h2-10,12H,11,13H2,1H3

InChI-Schlüssel

YDDMHOFFWCOJMY-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)C=CCBr)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.